molecular formula C24H20ClN5O5 B14113090 methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B14113090
M. Wt: 493.9 g/mol
InChI Key: DNTSWOJGGSIXDY-UHFFFAOYSA-N
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Description

Methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multiple steps. . The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents for each step of the synthesis. Additionally, continuous flow chemistry techniques can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interactions with biological macromolecules.

    Medicine: The compound has potential therapeutic applications due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H20ClN5O5

Molecular Weight

493.9 g/mol

IUPAC Name

methyl 2-[6-(5-chloro-2-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H20ClN5O5/c1-27-21-20(22(32)29(24(27)33)13-19(31)35-3)28-12-17(14-7-5-4-6-8-14)30(23(28)26-21)16-11-15(25)9-10-18(16)34-2/h4-12H,13H2,1-3H3

InChI Key

DNTSWOJGGSIXDY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5

Origin of Product

United States

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